Product packaging for 4,7-Dimethylbenzofuran-2-carboxylic acid(Cat. No.:CAS No. 95835-75-9)

4,7-Dimethylbenzofuran-2-carboxylic acid

Cat. No.: B3175659
CAS No.: 95835-75-9
M. Wt: 190.19 g/mol
InChI Key: UJAADCSDVLSABZ-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Academic Chemical Research

Benzofuran scaffolds are considered "privileged structures" in medicinal chemistry. google.com This designation is due to their recurring presence in a vast array of biologically active natural products and synthetic compounds. The unique structure of the benzofuran nucleus allows it to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. google.com

In academic research, the benzofuran moiety is a focal point for the development of new therapeutic agents. Its derivatives have shown a wide array of promising biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The versatility of the benzofuran scaffold allows chemists to synthesize a large number of derivatives with varied functionalities, making it a cornerstone in the exploration of new drug candidates.

Overview of Carboxylic Acid Functionality in Benzofuran Chemistry

The presence of a carboxylic acid group on the benzofuran ring, as seen in 4,7-Dimethylbenzofuran-2-carboxylic acid, is of significant interest in synthetic and medicinal chemistry. This functional group can act as a versatile synthetic handle, allowing for the creation of a wide variety of derivatives such as esters and amides.

From a pharmacological standpoint, the carboxylic acid moiety can play a crucial role in the biological activity of a molecule. It can participate in important interactions with biological targets, such as forming salt bridges or hydrogen bonds. For instance, research on other benzofuran-2-carboxylic acids has demonstrated that this functional group is key to their inhibitory activity against certain enzymes.

Research Trajectory of Substituted Benzofuran Carboxylic Acids

The research into substituted benzofuran carboxylic acids has been a dynamic field, with numerous synthetic methods being developed to access these compounds. A notable approach is the Perkin rearrangement, which can be used to produce benzofuran-2-carboxylic acids from 3-halocoumarins. Modern adaptations of this reaction, such as using microwave assistance, have significantly improved the efficiency of these syntheses.

The primary driver for research into this class of compounds is their potential as biologically active agents. Studies have shown that by varying the substituents on the benzofuran ring, it is possible to modulate the biological activity of the resulting carboxylic acid derivatives. This has led to the synthesis and evaluation of a wide range of substituted benzofuran carboxylic acids for various therapeutic applications, particularly in the development of anticancer agents.

Detailed Research Findings

While extensive research on the specific compound this compound is not widely available in public literature, its use as a reactant in the synthesis of more complex molecules has been documented. A patent for the creation of retinoic acid receptor beta (RARβ) agonists describes a procedure where this compound is a key starting material.

In this documented synthesis, this compound is reacted with methyl 4-(N'-hydroxycarbamimidoyl)benzoate to form an oxadiazole. This reaction highlights the utility of the carboxylic acid functional group as a reactive site for further chemical transformations.

Below is a table summarizing the reactants and reagents used in this specific synthetic step.

Reactant/Reagent Role
This compoundStarting Material
Methyl 4-(N'-hydroxycarbamimidoyl)benzoateReactant
T3P in EtOAc (50%)Reagent
Et3NReagent
Anhydrous DMFSolvent

This documented use, although not a detailed study of the compound itself, confirms its role as a building block in the synthesis of larger, potentially therapeutic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B3175659 4,7-Dimethylbenzofuran-2-carboxylic acid CAS No. 95835-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAADCSDVLSABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4,7 Dimethylbenzofuran 2 Carboxylic Acid

Strategies for Benzofuran-2-carboxylic Acid Core Synthesis

Classical and Conventional Approaches

Traditional methods for synthesizing the benzofuran-2-carboxylic acid core often rely on condensation and rearrangement reactions. One of the most established methods is the Perkin rearrangement, first reported in 1870. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin. The process begins with a base-catalyzed fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide to form the benzofuran (B130515) ring.

A notable advancement is the use of microwave assistance, which significantly shortens reaction times from hours to minutes while maintaining high yields. For example, various 3-bromocoumarins can be converted to their corresponding benzofuran-2-carboxylic acids in approximately 5 minutes with near-quantitative yields.

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

Starting Material (3-Bromocoumarin)Product (Benzofuran-2-carboxylic acid)Yield (%)
3-bromo-4-methyl-6,7-dimethoxycoumarin5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
3-bromo-4,6-dimethylcoumarin3,5-dimethyl-benzofuran-2-carboxylic acid99
3-bromo-4,7-dimethylcoumarin (B12112575)3,6-dimethyl-benzofuran-2-carboxylic acid98
3-bromo-4-methylcoumarin3-methyl-benzofuran-2-carboxylic acid99
Data sourced from a study on microwave-assisted Perkin rearrangement reactions.

Another widely used classical route involves the reaction of salicylaldehydes with α-haloacetates, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This is followed by hydrolysis of the resulting ester to yield the carboxylic acid. This method is versatile but can sometimes require long reaction times.

Transition Metal-Catalyzed Cyclization Reactions

Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective formation of complex molecules, including the benzofuran-2-carboxylic acid scaffold.

Palladium is one of the most versatile metals for constructing benzofuran rings. A prominent strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.org This can be performed in a one-pot manner. For instance, the coupling of iodophenols with terminal alkynes using a (PPh₃)PdCl₂ catalyst and a copper co-catalyst leads to various benzofuran derivatives. acs.org

Another powerful palladium-catalyzed method is the carbonylative cyclization of o-alkynylphenols. nih.gov This approach introduces the carboxylic acid moiety directly using carbon monoxide (CO) or a CO source like formic acid. rsc.org For example, 2-hydroxybenzyl alcohols can undergo palladium-catalyzed carbonylative intramolecular synthesis to yield benzofuran-2(3H)-ones, which are related structures. rsc.org

Palladium-catalyzed C-H activation and functionalization have also been applied. nih.gov For example, starting with the commercially available benzofuran-2-carboxylic acid, an 8-aminoquinoline (B160924) (8-AQ) directing group can be installed. This allows for a subsequent palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis

Reaction TypeReactantsCatalyst SystemKey ConditionsProduct TypeRef.
Sonogashira/Cyclizationo-Iodophenols, Terminal Alkynes(PPh₃)PdCl₂, CuITriethylamine, Heat2-Substituted Benzofurans acs.org
C-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl IodidesPd(OAc)₂, AgOAcNaOAc, 110 °CC3-Arylated Benzofuran-2-carboxamides nih.gov
Carbonylative Cyclization2-Hydroxybenzyl alcoholsPd(OAc)₂, dpppFormic Acid (CO source), 80-120 °CBenzofuran-2(3H)-ones rsc.org

Copper catalysts are frequently used for benzofuran synthesis, either alone or as co-catalysts with palladium. In the Sonogashira reaction mentioned previously, copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate. acs.org

Purely copper-catalyzed methods are also prevalent. A one-pot synthesis can be achieved by reacting o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper iodide catalyst. nih.gov Another innovative copper-catalyzed approach involves the intramolecular C-O coupling of 2-gem-dibromovinylphenols. This is followed by a molybdenum-mediated intermolecular carbonylation to produce benzofuran-2-carboxylic acids and their derivatives without the need for palladium or CO gas.

Table 3: Examples of Copper-Catalyzed Benzofuran Synthesis

Reaction TypeReactantsCatalyst SystemKey ConditionsProduct TypeRef.
One-Pot Three-Componento-Hydroxy aldehydes, Amines, AlkynesCuIDeep Eutectic Solvent (ChCl:EG)Amino-substituted Benzofurans nih.gov
Intramolecular Coupling2-gem-DibromovinylphenolsCuIK₂CO₃, NMP, 120 °C2-Bromobenzofurans
One-Pot SynthesisSalicylaldehydes, Calcium CarbideCuBrNa₂CO₃, DMSO/H₂OAmino-substituted Benzofurans nih.gov

Gold and silver catalysts, known for their oxophilicity, are effective in promoting the cyclization of functionalized phenols. Gold(I) catalysts can trigger a migratory cyclization of 2-alkynylaryl ethers to produce 2,3-disubstituted benzofurans in moderate to good yields. jocpr.com Another gold-catalyzed cascade reaction has been reported between quinols and alkynyl esters, which proceeds through an intermolecular alkoxylation, Claisen rearrangement, and condensation sequence. chinesechemsoc.org

Silver catalysts are also employed. For instance, AgNTf₂ has been used for a Friedel-Crafts propargylation followed by Michael addition and a hydride shift between phenols and CF₃-substituted propynols to give benzofuran derivatives. acs.org Often, silver salts are used as co-catalysts in gold-catalyzed reactions to enhance the catalytic activity. acs.org

Table 4: Gold- and Silver-Catalyzed Reactions for Benzofuran Synthesis

Reaction TypeReactantsCatalyst SystemKey ConditionsProduct TypeRef.
Migratory Cyclization2-Alkynylaryl phenols[Au(IPr)]₂-(µ-OH)₂ (BF₄)₂Dichloromethane, 40 °C2,3-Disubstituted Benzofurans jocpr.com
Cascade ReactionQuinols, Alkynyl EstersJohnPhosAuCl / AgNTf₂Ph₂SiF₂, DichloroethaneFunctionalized Benzofurans chinesechemsoc.org
Propargylation/CyclizationPhenols, CF₃-propynolsAgNTf₂Dichloroethane, 40 °CCF₃-substituted Benzofurans acs.org

Nickel, being a more earth-abundant and cost-effective metal, has emerged as an attractive alternative to palladium for catalyzing organic transformations. Nickel-catalyzed methods for benzofuran synthesis have been developed, often involving intramolecular cyclizations. One such strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using simple O₂ gas as the oxidant to afford 3-aryl benzofurans.

Another approach involves a nickel-catalyzed intramolecular nucleophilic addition where aryl halides react with aryl ketones. The use of catalysts like Ni(OTf)₂ has been shown to provide the necessary activation for the intramolecular nucleophilic addition, leading to benzofuran derivatives in good yields. While these methods typically yield substituted benzofurans, they represent viable strategies that could be adapted for the synthesis of the benzofuran-2-carboxylic acid core by using appropriately functionalized starting materials.

Table 5: Nickel-Catalyzed Benzofuran Synthesis

Reaction TypeReactantsCatalyst SystemKey ConditionsProduct TypeRef.
Intramolecular Dehydrogenative Couplingortho-Alkenyl phenolsNi(acac)₂, 1,10-phenanthrolineO₂ (oxidant), DMF, 140 °C3-Aryl Benzofurans
Intramolecular Nucleophilic AdditionSubstituted o-halophenyl ketonesNi(OTf)₂Ligand, BaseBenzofuran Derivatives
Rhodium-Catalyzed Cyclizations

Rhodium catalysis offers powerful tools for the construction of complex heterocyclic systems, including the benzofuran scaffold. These methods often proceed through C-H bond activation and annulation strategies, providing efficient routes to substituted benzofurans.

One notable approach involves the rhodium-catalyzed annulation of N-phenoxyacetamides with alkynes or ynones. researchgate.net Through successive double C-H bond activations, this method can generate intricate benzofuran-containing structures. researchgate.net For the synthesis of 4,7-Dimethylbenzofuran-2-carboxylic acid, a potential strategy would involve a starting material like N-(2-hydroxy-3,6-dimethylphenyl)acetamide, which could undergo rhodium-catalyzed cyclization with an appropriate three-carbon building block that installs the carboxylic acid or a precursor group at the 2-position.

Another versatile rhodium-catalyzed method is the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes. nih.gov This reaction proceeds under mild conditions and allows for a flexible synthesis of fused benzofuran derivatives. nih.gov While this method typically produces more complex polycyclic systems, its principles could be adapted for the target molecule.

Recent advances have also demonstrated the rhodium-catalyzed transfer of vinylene from vinylene carbonate to meta-salicylic acid derivatives to selectively form C4-substituted benzofurans. acs.orgnih.govacs.org This highlights the regioselective control achievable with rhodium catalysts, a crucial aspect for synthesizing a specifically substituted compound like this compound. acs.orgnih.gov

Table 1: Overview of Rhodium-Catalyzed Benzofuran Synthesis Strategies

Method Catalyst/Reagents Key Transformation Reference
Annulation of N-Phenoxyacetamides Rh(III) catalyst Successive double C-H bond activation researchgate.net
[2+2+2] Cycloaddition Cationic rhodium(I)/H(8)-BINAP complex Cycloaddition of phenol-linked 1,6-diynes and alkynes nih.gov
Vinylene Transfer Cyclopentadienyl-based rhodium complex Annulation of meta-salicylic acid derivatives with vinylene carbonate acs.orgnih.govacs.org
Relay Catalysis Rhodium catalyst, Toluene sulfonic acid Arylation and cyclization of propargyl alcohols and aryl boronic acids acs.orgnih.gov
Indium-Catalyzed Cyclizations

While less common than palladium or rhodium, indium catalysts have been explored for certain cyclization reactions. Research into indium-catalyzed pathways for benzofuran synthesis is an emerging area. These reactions often leverage the Lewis acidic nature of indium salts to promote the formation of the furan (B31954) ring. A potential route could involve an indium-catalyzed cyclization of a suitably substituted 2-alkynylphenol derivative. For the target molecule, this would necessitate the synthesis of 2-alkynyl-3,6-dimethylphenol followed by an indium-promoted intramolecular cyclization. The specific conditions and efficacy of such a method for producing the 2-carboxylic acid derivative would require dedicated investigation.

Metal-Free and Organocatalytic Methods

Metal-free and organocatalytic approaches provide sustainable alternatives to transition-metal-catalyzed reactions. These methods often rely on strong acids or bases, or on small organic molecules, to facilitate the cyclization.

A classic metal-free approach is the Perkin rearrangement, where 3-halocoumarins are converted to benzofuran-2-carboxylic acids using a base like sodium hydroxide (B78521). nih.gov To synthesize the target molecule, one would start with 6,9-dimethyl-3-bromocoumarin. Base-catalyzed ring opening followed by intramolecular nucleophilic attack and subsequent acidification yields the desired this compound. nih.gov

Acid-catalyzed cyclizations are also prevalent. Polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can catalyze the cyclization of precursors like 2-hydroxy-1,4-diones or acetals. rsc.orgwuxibiology.com For instance, a 1-(2-hydroxy-3,6-dimethylphenyl)ethanone derivative could be cyclized under acidic conditions to form the benzofuran ring. wuxibiology.com

Table 2: Selected Metal-Free and Organocatalytic Methods for Benzofuran Synthesis

Method Catalyst/Reagents Precursor Type Reference
Perkin Rearrangement Sodium hydroxide, Ethanol 3-Halocoumarins nih.gov
Acid-Catalyzed Cyclization Polyphosphoric acid (PPA) Acetals wuxibiology.com
Oxidative Aromatization Trifluoroacetic acid (TFA), N-Bromosuccinimide (NBS) 2-Hydroxy-1,4-diones rsc.org
One-Pot Williamson Ether Formation/Cyclization Potassium carbonate 2-Chloromethylquinolines and Salicylaldehydes nih.gov

Microwave-Assisted Synthesis Techniques

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. nih.govfao.orgnih.gov

The Perkin rearrangement for synthesizing benzofuran-2-carboxylic acids is particularly amenable to microwave assistance. nih.govnih.govfao.org Conventional heating might require several hours for the reaction to complete, whereas under microwave irradiation (e.g., 300W), the synthesis of various benzofuran-2-carboxylic acids from 3-bromocoumarins can be achieved in as little as five minutes with very high yields. nih.gov

Another powerful microwave-assisted method is the one-pot, three-component coupling of 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov This approach allows for the rapid assembly of highly substituted benzofurans. To apply this to the target molecule, 2-iodo-3,6-dimethylphenol could be coupled with an acetylene (B1199291) bearing a carboxylic acid precursor and a suitable aryl iodide under microwave irradiation to construct the this compound scaffold. nih.gov

Green Chemistry Principles in Benzofuran Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry have been successfully applied to benzofuran synthesis.

One strategy involves the use of environmentally benign solvents or solvent-free conditions. elsevier.esresearchgate.net For example, one-pot syntheses have been developed using deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. acs.orgnih.gov Another approach is the use of grinding techniques, which perform reactions in the solid state without any solvent, thereby reducing waste and simplifying workup procedures. researchgate.net

The use of renewable feedstocks is another key principle. For instance, some synthetic routes start from natural products like vanillin. elsevier.es The development of catalytic systems that are highly efficient and can be recycled, such as copper oxide nanocatalysts, also contributes to the greenness of the synthesis. du.ac.in These catalysts can promote reactions with high atom economy and lower energy input. elsevier.esdu.ac.in

Free Radical Cyclization Cascades

Free radical cyclization reactions offer a powerful method for constructing complex molecular architectures, including polycyclic benzofuran systems. scienceopen.comrsc.org These reactions are typically initiated by a radical initiator and proceed through a cascade of intramolecular cyclizations.

For the synthesis of benzofurans, a common strategy involves the cyclization of a 2-alkenyl- or 2-alkynyl-substituted phenoxy radical. This approach is particularly useful for creating fused or otherwise complex benzofuran derivatives. scienceopen.comrsc.org While direct application to a simple molecule like this compound might be less common than other methods, the principles of radical cyclization are a significant part of the synthetic chemist's toolbox for this class of compounds. nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization reactions involve the formation of the heterocyclic ring coupled with an oxidation step. This can often be achieved in a single pot, providing an efficient transformation.

A prominent example is the palladium-catalyzed oxidative cyclization of (E)-3-phenoxyacrylates. orgsyn.org To synthesize this compound via this route, one would start with an acrylate (B77674) derived from 2,5-dimethylphenol. A palladium catalyst would then facilitate the intramolecular C-H activation and cyclization to form the benzofuran ring, with the acrylate group directly providing the 2-carboxylate functionality. orgsyn.org

Another approach is the acid-catalyzed cyclization/oxidative aromatization cascade of 2-hydroxy-1,4-diones. rsc.org In this method, a catalyst like trifluoroacetic acid (TFA) promotes the initial cyclization, and an oxidant such as N-bromosuccinimide (NBS) is used to aromatize the resulting dihydrobenzofuran intermediate to the final benzofuran product. rsc.org

Perkin Rearrangement-Based Syntheses

A prominent method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. researchgate.net This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.

The synthesis of this compound via this route commences with the preparation of the requisite precursor, 3-bromo-4,7-dimethylcoumarin. This is achieved through the regioselective bromination of 4,7-dimethylcoumarin (B83668). cdnsciencepub.com The reaction of 4,7-dimethylcoumarin with a brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) in a suitable solvent like acetonitrile (B52724) under reflux conditions selectively yields 3-bromo-4,7-dimethylcoumarin. cdnsciencepub.com

Subsequently, the 3-bromo-4,7-dimethylcoumarin undergoes the Perkin rearrangement in the presence of a base, such as sodium hydroxide in ethanol, to yield this compound. Microwave-assisted conditions have been shown to significantly accelerate this transformation, often leading to high yields in a matter of minutes. researchgate.net

Table 1: Synthesis of this compound via Perkin Rearrangement

StepReactantReagents and ConditionsProductYield (%)Reference
14,7-Dimethylcoumarin2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD), Acetonitrile, Reflux3-Bromo-4,7-dimethylcoumarin85 cdnsciencepub.com
23-Bromo-4,7-dimethylcoumarinNaOH, Ethanol, Microwave (e.g., 300-400W), 79°C, 5 minThis compound~99 researchgate.net

Regioselective Functionalization and Derivatization of the Chemical Compound

The this compound molecule possesses several reactive sites, including the carboxylic acid moiety, the benzene (B151609) ring, and the furan ring, allowing for a variety of regioselective functionalization and derivatization reactions.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted to its corresponding esters and amides, which are key functional groups in many biologically active molecules.

Esterification: The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a standard method for ester synthesis. rsc.orgnih.gov For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 4,7-dimethylbenzofuran-2-carboxylate. The use of a large excess of the alcohol can drive the equilibrium towards the ester product. nih.gov Heterogeneous catalysts, such as UiO-66-NH2, have also been employed for the methyl esterification of aromatic carboxylic acids, offering advantages in terms of reaction time and catalyst recyclability. nih.gov

Amidation: The direct condensation of a carboxylic acid with an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt at high temperatures can drive off water and form the amide. libretexts.org More commonly, the carboxylic acid is first activated. One approach is the conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnist.gov The resulting 4,7-dimethylbenzofuran-2-carbonyl chloride can then be treated with a primary or secondary amine in the presence of a base to afford the desired amide. nih.gov Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under milder conditions. libretexts.orgnist.gov Biocatalytic methods using amide bond synthetases are also emerging as a sustainable alternative. rsc.org

Table 2: Representative Esterification and Amidation Reactions

ReactionSubstrateReagents and ConditionsProduct TypeReference
EsterificationThis compoundMethanol, H₂SO₄ (cat.), HeatMethyl 4,7-dimethylbenzofuran-2-carboxylate rsc.orgnih.gov
Amidation (via acid chloride)This compound1. SOCl₂ or (COCl)₂2. Primary/Secondary Amine, BaseN-substituted-4,7-dimethylbenzofuran-2-carboxamide nih.govnist.gov
Amidation (coupling agent)This compoundPrimary/Secondary Amine, DCCN-substituted-4,7-dimethylbenzofuran-2-carboxamide libretexts.orgnist.gov

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 4,7-dimethylbenzofuran (B1206008) system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the activating, ortho-, para-directing methyl groups at positions 4 and 7, and the deactivating effect of the fused furan ring and the carboxylic acid group.

Halogenation: The halogenation of benzofuran derivatives can be influenced by the reaction conditions. For instance, the side-chain halogenation of 2,3-dimethylbenzofuran (B1586527) has been observed to occur via either a heterolytic or free-radical mechanism, leading to different products. rsc.org The introduction of halogens into the benzofuran ring is of interest as it can significantly enhance biological activity. nih.gov For this compound, electrophilic halogenation would be expected to occur at the available positions on the benzene ring, likely at C5 or C6, influenced by the directing effects of the two methyl groups.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. oup.com The nitro group is a strong deactivating group and a meta-director, which can be useful for subsequent transformations. oup.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgyoutube.com The acylation of benzofuran esters has been reported, with the position of acylation being dependent on the substitution pattern of the starting material. oup.com For methyl 4,7-dimethylbenzofuran-2-carboxylate, acylation would likely occur at one of the vacant positions on the benzene ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on derivatives of this compound offer a pathway to introduce a variety of functional groups. A key strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting 4,7-dimethylbenzofuran-2-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles. libretexts.org

For example, reaction with alcohols leads to esters, and reaction with amines yields amides, as discussed previously. Furthermore, reaction with other nucleophiles such as thiols would produce thioesters. The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. libretexts.orgresearchgate.net Palladium-catalyzed nucleophilic substitution on benzofuran-2-ylmethyl acetates has also been demonstrated with various N, S, O, and C-nucleophiles, providing another route to 2-substituted benzofurans. unicatt.it

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org

To apply this methodology to this compound, a halogen atom would first need to be introduced onto the benzofuran scaffold. This could be achieved through halogenation of the benzene ring or potentially at the C3 position of the furan ring. The resulting halo-substituted derivative could then be subjected to Suzuki-Miyaura coupling conditions with a suitable boronic acid or ester to introduce a new aryl or vinyl group. The reactivity of the C-X bond in the coupling reaction generally follows the order I > Br > OTf >> Cl. libretexts.org The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction. libretexts.org

C-H Activation and Arylation Strategies

Direct C-H activation and arylation have emerged as highly atom- and step-economical methods for the functionalization of aromatic and heteroaromatic compounds. rsc.org For benzofuran derivatives, C-H arylation often occurs regioselectively at the C2 or C3 position. hw.ac.ukresearchgate.net

In the case of this compound, the C2 position is already substituted. Therefore, C-H activation would likely be directed to the C3 position of the furan ring or one of the C-H bonds on the benzene ring. The carboxylic acid group itself can act as a directing group in some palladium-catalyzed C-H activation reactions, although this can be challenging. nih.gov The presence of the two methyl groups on the benzene ring would also influence the regioselectivity of any C-H arylation on that ring. Rhodium-catalyzed C-H/C-H cross-coupling reactions have also been reported for benzofurans, providing another avenue for derivatization. hw.ac.uk

Derivatization for Analytical Enhancement

The analytical characterization of this compound, particularly in complex matrices or at low concentrations, can be significantly improved through chemical derivatization. This process modifies the molecule to enhance its detectability by analytical instruments such as those used in liquid chromatography (LC) and mass spectrometry (MS).

Derivatization strategies for carboxylic acids often focus on introducing a tag that improves ionization efficiency or imparts fluorescence. While specific derivatization protocols for this compound are not extensively documented in publicly available literature, general methods for carboxylic acids are applicable. For instance, the introduction of a fluorescent label allows for highly sensitive detection using fluorescence detectors. A notable reagent for this purpose is 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED). This compound reacts with carboxylic acids to yield fluorescent derivatives that can be detected at very low concentrations. elsevierpure.com

Another advanced derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), is designed for LC-MS analysis. nih.gov This reagent not only enhances ionization for mass spectrometric detection but also introduces a bromine atom, creating a characteristic isotopic pattern that aids in the identification of the derivatized analyte. nih.gov The reaction with carboxylic acids can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Table 1: Derivatization Reagents for Carboxylic Acid Analysis

Derivatization ReagentTarget Functional GroupAnalytical TechniqueKey Feature
4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED)Carboxylic AcidLiquid Chromatography with Fluorescence DetectionIntroduces a fluorescent tag for high sensitivity. elsevierpure.com
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)Carboxylic AcidLiquid Chromatography-Mass Spectrometry (LC-MS)Enhances ionization and provides an isotopic signature for identification. nih.gov

Enantioselective Synthesis Approaches for Benzofuran Carboxylic Acids

The synthesis of specific enantiomers of chiral benzofuran carboxylic acids is of significant interest due to the stereospecific nature of many biological interactions. Enantioselective synthesis aims to produce a single enantiomer, which can be achieved through various catalytic and resolution strategies.

Chiral Catalyst-Mediated Cyclizations

A powerful strategy for establishing chirality during the formation of the benzofuran ring system involves the use of chiral catalysts. These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

Recent advancements have highlighted the use of chiral squaramide catalysts in asymmetric [4+2] cyclization reactions to construct benzofuran-fused heterocycles with high enantioselectivity (up to 99% enantiomeric excess) and diastereoselectivity. nih.govfigshare.com Although not specifically demonstrated for this compound, these methods are applicable to the synthesis of chiral benzofuran cores. Chiral phosphoric acids have also been employed in asymmetric cyclizations to produce optically active benzofuran derivatives. researchgate.net Furthermore, chiral-at-metal rhodium(III) complexes have proven effective in catalyzing the enantioselective C2-functionalization of 3-aminobenzofurans, yielding products with high enantiomeric excess. rsc.org

Table 2: Chiral Catalysts in Benzofuran Synthesis

Catalyst TypeReaction TypeKey Features
Chiral SquaramideAsymmetric [4+2] CyclizationHigh diastereoselectivity and enantioselectivity (up to 99% ee). nih.govfigshare.com
Chiral Phosphoric AcidAsymmetric CyclizationProduces optically active benzofuran derivatives with high stereoselectivity. researchgate.net
Chiral-at-metal Rhodium(III) ComplexEnantioselective C2-functionalizationAffords C2-substituted benzofurans with high yields and enantioselectivities (up to 98% ee). rsc.org

Asymmetric Transformations and Resolution Methods

Beyond de novo enantioselective synthesis, existing racemic mixtures of benzofuran carboxylic acids can be separated into their constituent enantiomers through resolution methods. Classical resolution involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Kinetic resolution is another powerful technique where a chiral catalyst or reagent selectively reacts with one enantiomer of the racemate at a faster rate, leaving the other enantiomer unreacted. While specific examples for this compound are scarce, the principles of asymmetric transformations are broadly applicable to this class of compounds. For instance, enzyme-catalyzed esterification or hydrolysis can be highly enantioselective and is a common method for the resolution of carboxylic acids.

The development of asymmetric catalytic reactions continues to provide more direct and efficient routes to enantiopure benzofurans. The choice between enantioselective synthesis and resolution depends on factors such as the availability of starting materials, the efficiency of the catalytic system, and the desired scale of production.

Advanced Spectroscopic and Computational Characterization of 4,7 Dimethylbenzofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4,7-Dimethylbenzofuran-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the methyl groups, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at the downfield end of the spectrum, typically in the range of 10-13 ppm, though its chemical shift can be influenced by solvent and concentration.

The protons on the benzene (B151609) ring and the furan ring would appear in the aromatic region, generally between 7.0 and 8.0 ppm. The two methyl groups attached to the benzene ring are expected to produce sharp singlet signals in the upfield region, likely around 2.2-2.7 ppm.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet
Aromatic (Ar-H) 7.0 - 8.0 Multiplets/Doublets
Furan (C3-H) ~7.2 Singlet

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. prepchem.com The aromatic and furan carbons would resonate in the 110-160 ppm region. The methyl carbons are expected to appear at the upfield end of the spectrum, generally between 15 and 25 ppm. For comparison, in the related compound benzofuran-2-carboxylic acid, the carboxyl carbon appears around 162 ppm. chemicalbook.com

Expected ¹³C NMR Chemical Shift Ranges

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH) 165 - 185
Aromatic/Furan (C) 110 - 160

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would reveal couplings between adjacent protons, helping to identify the connectivity of the aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by a very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. prepchem.com A strong and sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid would be expected between 1680 and 1710 cm⁻¹, with the lower frequency being due to conjugation with the benzofuran (B130515) ring. libretexts.org Other characteristic bands would include C-H stretches for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively, and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). libretexts.org

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are expected to show strong signals. The symmetric vibrations of the benzene ring are particularly Raman active and would be observed in the 1580-1620 cm⁻¹ region.

Expected Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad) Weak
C-H Stretch (Aromatic) 3000-3100 Strong
C-H Stretch (Methyl) 2850-3000 Strong
C=O Stretch (Carboxylic Acid) 1680-1710 (strong) Strong
C=C Stretch (Aromatic) 1580-1620 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₀O₃), the molecular weight is 190.19 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 190. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH), which would result in a peak at m/z = 173 (M-17). Another common fragmentation is the loss of the entire carboxyl group (-COOH), leading to a peak at m/z = 145 (M-45). This m/z 145 fragment corresponds to the 4,7-dimethylbenzofuran (B1206008) radical cation. The mass spectrum of 4,7-dimethylbenzofuran itself shows a strong molecular ion peak at m/z 146 and a significant peak at m/z 145 due to the loss of a hydrogen atom. Current time information in Sacramento, CA, US.guidechem.com Further fragmentation of the m/z 145 ion could involve the loss of a methyl radical (-CH₃) to give a peak at m/z = 130.

Expected Mass Spectrometry Fragmentation

m/z Identity
190 [M]⁺
173 [M - OH]⁺
145 [M - COOH]⁺

X-ray Diffraction (XRD) for Solid-State Structure Determination

The analysis would confirm the planarity of the benzofuran ring system. A key feature of the crystal structure would likely be the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. This often results in the formation of a dimeric structure in the solid state, a common feature for carboxylic acids. libretexts.org The crystal packing would also be influenced by π-π stacking interactions between the aromatic rings of neighboring molecules.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By employing various functionals and basis sets, DFT can provide valuable insights into molecular geometry, reactivity, and spectroscopic behavior. For the analysis of this compound, computational studies on closely related compounds, such as 1-benzofuran-2-carboxylic acid and 7-methoxy-benzofuran-2-carboxylic acid, serve as a reliable reference. jetir.orgnih.gov

Geometry Optimization and Conformational Analysis

The initial step in any DFT study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, the geometry is optimized to elucidate bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the carboxylic acid group, which can exist in syn and anti conformations due to rotation around the C-C single bond. nih.gov It is widely accepted that the syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable for carboxylic acids due to potential intramolecular hydrogen bonding. nih.govnist.gov However, solvent effects can influence this equilibrium, with some studies suggesting a preference for the anti conformation in aqueous solutions. nist.gov For this compound, the optimized geometry is predicted to be planar, with the carboxylic acid group likely adopting the more stable syn conformation. This is consistent with findings for 1-benzofuran-2-carboxylic acid, where the molecule is planar and the benzofuran oxygen is anti to the carboxylic -OH group. researchgate.net

The optimized geometric parameters for a related compound, 1-benzofuran-2-carboxylic acid, have been calculated using the B3LYP/6-31G(d,p) level of theory and show good agreement with experimental X-ray diffraction data. researchgate.net A similar level of theory would be appropriate for predicting the geometry of this compound.

Table 1: Predicted Geometric Parameters for this compound (based on analogous compounds)

ParameterPredicted Value (Å or °)
C-O (furan)~1.37
C=C (furan)~1.36
C-C (benzene)~1.39 - 1.42
C-CH3~1.51
C-COOH~1.47
C=O~1.22
C-OH~1.35
O-H~0.97
∠ C-O-C (furan)~106°
∠ O-C=O~123°
∠ C-C-OH~112°

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. jetir.org

For benzofuran derivatives, the HOMO is typically localized over the benzofuran ring system, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed over the carboxylic acid group and the adjacent furan ring, suggesting this region is susceptible to nucleophilic attack. In a study of 7-methoxy-benzofuran-2-carboxylic acid, the HOMO was found to be delocalized over the entire molecule, while the LUMO was concentrated on the carboxylic acid and furan moieties. jetir.org

The HOMO-LUMO energy gap for this compound is expected to be significant, indicating a relatively stable molecule. The presence of electron-donating methyl groups on the benzene ring would likely raise the HOMO energy level compared to the unsubstituted benzofuran-2-carboxylic acid, potentially leading to a smaller energy gap and increased reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

ParameterPredicted Value (eV)
EHOMO~ -6.2
ELUMO~ -1.5
Energy Gap (ΔE)~ 4.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote intermediate potential values. libretexts.org

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen of the carboxylic acid group, making it a prime target for electrophilic attack. The hydroxyl hydrogen of the carboxylic acid and the protons of the methyl groups would exhibit the most positive potential (blue), indicating these are the most likely sites for nucleophilic interaction. The benzofuran ring system would likely show a distribution of electron density, with the oxygen atom being a region of negative potential.

These predictions are consistent with MEP analyses of other benzofuran carboxylic acid derivatives, which consistently show the carbonyl oxygen as the most electron-rich site. jetir.orgresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra.

For this compound, the calculated vibrational frequencies would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm-1), the C=O stretch (around 1700 cm-1), and various C-H and C-C stretching and bending modes of the aromatic rings and methyl groups. jetir.org Theoretical calculations on 1-benzofuran-2-carboxylic acid have shown good agreement between the calculated and experimental vibrational frequencies. researchgate.net

Similarly, theoretical predictions of 1H and 13C NMR chemical shifts can be performed. The predicted 1H NMR spectrum would show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The 13C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ2 / 2η).

These descriptors can be calculated for this compound using the predicted HOMO and LUMO energies. The values obtained would provide a quantitative basis for comparing its reactivity to other related compounds.

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)
Ionization Potential (I)~ 6.2
Electron Affinity (A)~ 1.5
Electronegativity (χ)~ 3.85
Chemical Hardness (η)~ 2.35
Chemical Softness (S)~ 0.43
Electrophilicity Index (ω)~ 3.16

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics (MD) simulations can be used to study the behavior of molecules in a more complex environment, such as in solution or in a biological system. MD simulations track the movement of atoms over time, providing information about conformational changes, intermolecular interactions, and solvent effects. nih.gov

For this compound, MD simulations could be employed to study its conformational dynamics in different solvents, its interaction with biological macromolecules, or its aggregation behavior. For instance, simulations could explore the stability of the syn and anti conformers of the carboxylic acid group in water, providing a more dynamic picture than static DFT calculations. nist.gov

Although specific MD simulation data for this compound is not available, the principles of setting up and running such simulations are well-established. A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent, applying a force field to describe the interactions between atoms, and then integrating the equations of motion to generate a trajectory of atomic positions and velocities over time.

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling is a computational method used to predict how a small molecule (a ligand), such as this compound, binds to a receptor protein. This is crucial for drug discovery, as it helps identify potential biological targets and optimize the ligand's structure to improve binding affinity and selectivity.

Molecular docking is a primary tool in this area. It predicts the preferred orientation of a ligand when bound to a protein's active site. Studies on the broader class of benzofuran-2-carboxylic acids have demonstrated their potential as potent inhibitors of specific enzymes, offering a model for how the 4,7-dimethyl derivative might behave.

A notable example involves the investigation of benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase, a protein implicated in the development of various cancers. researchgate.netnih.gov In these computational studies, molecular docking simulations were performed using programs like MOE (Molecular Operating Environment) to predict how different derivatives bind to the Pim-1 active site. researchgate.netnih.gov The results showed that the carboxylic acid group is critical for interaction, forming a key salt bridge with a conserved lysine (B10760008) residue in the enzyme's hinge region. researchgate.net The benzofuran scaffold itself settles into a hydrophobic pocket, and substituents on the ring system can be modified to enhance these interactions.

For this compound, it is hypothesized that the methyl groups at the 4 and 7 positions would influence its binding profile. The 7-methyl group, in particular, could enhance hydrophobic interactions within the binding pocket of a target protein. The docking pose of a related, highly active compound from the study, compound 13, revealed significant interactions within the Pim-1 kinase active site. researchgate.net

Further computational analyses, such as Alanine-Scanning Interaction Entropy (ASIE), can quantitatively determine the binding free energy contribution of each amino acid residue in the protein's binding pocket. frontiersin.org This method identifies "hot-spot" residues that are critical for ligand binding, providing a detailed map for designing more potent inhibitors. frontiersin.org Such studies on related systems show that hydrophobic residues often play a dominant role in the binding of benzofuran-based ligands. frontiersin.org

Conformational Sampling Studies

The biological activity of a molecule is not only determined by its chemical structure but also by its shape and flexibility, known as its conformation. Conformational sampling is a computational technique used to explore the range of three-dimensional shapes a molecule can adopt. nih.gov For a relatively flexible molecule like this compound, understanding its conformational landscape is essential for predicting how it will fit into a protein's binding site. nih.gov

The rotation around the single bond connecting the carboxylic acid group to the benzofuran ring is a key source of conformational flexibility. Molecular dynamics (MD) simulations are a powerful method for sampling these conformations. researchgate.net In an MD simulation, the movements of atoms are calculated over time, providing a dynamic picture of the molecule's behavior. researchgate.netelsevierpure.com

Advanced methods like Low-Mode Molecular Dynamics (LowModeMD) are particularly effective for exploring the conformational space of flexible molecules. nih.gov These methods can efficiently generate a diverse set of low-energy conformations, which are the most likely to be biologically relevant. The performance of these computational protocols is typically assessed by their ability to reproduce experimentally determined bioactive structures, such as those found in X-ray crystallography of ligand-protein complexes. nih.gov

For aromatic carboxylic acids, studies have shown that different conformations can lead to distinct behaviors and interaction energies with surfaces or protein environments. researchgate.net The planarity of the benzofuran ring system provides a rigid scaffold, but the orientation of the carboxylic acid group and the slight puckering of the furan ring contribute to its conformational profile.

Table 2: Common Computational Methods for Conformational Sampling

Method Description Application
Molecular Dynamics (MD) Simulates the physical motions of atoms and molecules according to the laws of physics. researchgate.netelsevierpure.com Explores the dynamic behavior and conformational changes of a molecule over time.
Low-Mode MD (LowModeMD) A technique that focuses on large-scale, low-frequency motions to efficiently sample conformational space. nih.gov Ideal for finding biologically relevant conformations of flexible drug-like molecules. nih.gov

By performing conformational sampling on this compound, researchers can generate a library of possible shapes. This library can then be used in docking studies (a process known as flexible docking) to find the best possible fit with a target protein, leading to more accurate predictions of binding affinity and biological activity.

Mechanistic Investigations of Reactions Involving 4,7 Dimethylbenzofuran 2 Carboxylic Acid and Its Derivatives

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of benzofuran-2-carboxylic acids, including the 4,7-dimethyl substituted variant, is often achieved through the Perkin rearrangement of 3-bromocoumarins. nih.gov Mechanistic studies, supported by reaction kinetics, indicate that this transformation is not a single-step process but occurs in distinct stages. nih.gov

The widely accepted pathway begins with a base-catalyzed ring fission of the 3-bromocoumarin precursor. nih.gov This initial step involves a nucleophilic attack by a hydroxide (B78521) anion on the carbonyl group of the coumarin's lactone ring. This is considered the rate-determining step of this stage. nih.gov The subsequent phase involves an intramolecular nucleophilic substitution, leading to the formation of the furan (B31954) ring and yielding the final benzofuran-2-carboxylic acid product.

A common synthetic route proceeds as follows:

Bromination: A substituted coumarin (B35378) is first brominated at the 3-position. For instance, a 4,7-dimethylcoumarin (B83668) would be treated with a brominating agent like N-bromosuccinimide (NBS). nih.gov

Perkin Rearrangement: The resulting 3-bromo-4,7-dimethylcoumarin (B12112575) undergoes rearrangement in the presence of a base, such as sodium hydroxide in ethanol. nih.gov Microwave-assisted conditions have been shown to significantly expedite this reaction, reducing reaction times from hours to minutes while maintaining high yields. nih.gov

The efficiency of microwave-assisted synthesis for a related compound, 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid, highlights the impact of reaction conditions on the pathway.

Table 1: Effect of Microwave Power on Perkin Rearrangement Yield

Power (Watts) Reaction Time (minutes) Temperature (°C) Yield of 2a (%)
250 5 79 Incomplete Reaction
300 5 79 99
400 5 79 99
500 5 79 95

Data derived from the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a) from its corresponding 3-bromocoumarin. nih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining the influence of isotopic substitution on reaction rates. nih.govresearchgate.net By comparing the rate of a reaction with a normal-abundance isotope to the rate with a heavier isotope at a specific atomic position, researchers can identify bond-breaking or bond-forming events in the rate-determining step. researchgate.net

While specific KIE studies on 4,7-Dimethylbenzofuran-2-carboxylic acid are not detailed in the provided literature, the principles are widely applied in organic chemistry to elucidate mechanisms relevant to its synthesis and reactions. For example, in the palladium-catalyzed Suzuki-Miyaura reaction, a common method for forming C-C bonds, 13C KIEs were used to provide experimental validation for the transition state structures of both the oxidative addition and transmetalation steps. nih.gov These studies confirmed that for aryl bromides, oxidative addition proceeds through a 12-electron monoligated palladium complex. nih.gov

Such an approach could be hypothetically applied to investigate the mechanism of decarboxylation of this compound or its participation in cross-coupling reactions, providing definitive evidence for the transition state structure and the rate-limiting step of the catalytic cycle.

Intermediate Identification and Characterization

The identification of transient species or intermediates is fundamental to confirming a proposed reaction mechanism. In the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement, the mechanism involves the formation of a carboxylate intermediate following the base-catalyzed opening of the coumarin ring, which then undergoes cyclization. nih.gov

In more complex catalytic cycles, such as those potentially involving derivatives of this compound, advanced analytical techniques are employed. For instance, in studies of the Suzuki-Miyaura reaction, low-temperature NMR spectroscopy has been instrumental in identifying key pre-transmetalation intermediates. nih.gov These intermediates include tetracoordinate boronate and tricoordinate boronic acid complexes formed from the association of the palladium complex and the boronic acid reagent. nih.gov

Similarly, in the study of reactions involving other heterocyclic carboxylic acids, intermediates are often characterized after derivatization. Gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify 1,3-thiazinane-4-carboxylic acid in biological samples after derivatization with isobutyl chloroformate, which confirms its formation in vivo. mdpi.com These methods could be adapted to trap and identify reactive intermediates in transformations of this compound.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms that are often inaccessible through experimental means alone. researchgate.net DFT calculations can be used to determine the optimized geometries of reactants, transition states, and products, as well as their corresponding energies, thus mapping out the entire reaction energy profile. researchgate.net

For 1-benzofuran-2-carboxylic acid, a closely related parent compound, DFT calculations using the UB3LYP/6-31G(d,p) basis set have been performed. researchgate.net These studies provide optimized geometric parameters (bond lengths and angles) that show good agreement with experimental values obtained from single-crystal X-ray diffraction. researchgate.net

Furthermore, such calculations elucidate the electronic properties of the molecule, which are critical for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Table 2: Calculated Molecular Properties for 1-Benzofuran-2-carboxylic Acid

Molecular Property Value (eV)
HOMO Energy -6.367
LUMO Energy -1.632
Energy Gap (ΔE) 4.735
Ionization Potential (I) 6.367
Electron Affinity (A) 1.632
Global Hardness (η) 2.367

Data obtained from DFT calculations on the parent 1-benzofuran-2-carboxylic acid, which serves as a model for substituted analogues. researchgate.net

These computational approaches can be directly applied to this compound to predict how the methyl substituents influence its electronic structure and reactivity in various transformations.

Regioselectivity and Stereoselectivity Mechanisms

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, and understanding their mechanistic origins is key to controlling reaction outcomes.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the synthesis of substituted benzofurans, regioselectivity is often determined early in the synthetic sequence. For example, the synthesis of this compound would require a starting phenol (B47542) that already contains the two methyl groups at the desired positions, which then directs the subsequent cyclization to form the benzofuran (B130515) ring. The microwave-assisted synthesis of 3-bromocoumarins, precursors to benzofuran-2-carboxylic acids, is noted for its regioselective bromination at the C3 position. nih.gov

Stereoselectivity concerns the preferential formation of one stereoisomer over another. While this compound itself is achiral, its derivatives can participate in stereoselective reactions. The mechanisms governing stereoselectivity are often elucidated through a combination of experimental and computational studies. For instance, in NHC-catalyzed reactions involving imines, DFT calculations have shown that the stereochemical outcome is determined in the rate-limiting step, with the preference for one enantiomer arising from a lower-energy transition state that minimizes steric distortion between the interacting partners. researchgate.net Similar principles would govern the stereoselective functionalization of derivatives of this compound.

In Vitro Biological Activities and Mechanistic Investigations of 4,7 Dimethylbenzofuran 2 Carboxylic Acid Derivatives

In Vitro Enzyme Inhibition Mechanisms

Derivatives of the 4,7-Dimethylbenzofuran-2-carboxylic acid scaffold have been investigated for their potential to interact with and inhibit various enzyme systems. The following subsections provide an overview of the mechanistic investigations into their in vitro biological activities against several key enzymatic targets.

A comprehensive search of scientific literature did not yield specific in vitro inhibitory data for this compound derivatives against carbonic anhydrase (CA) isoforms. However, studies on other benzofuran-based carboxylic acids have demonstrated activity against these enzymes. nih.govnih.gov

No specific in vitro inhibition data for this compound derivatives against the specified kinases (VEGFR-2, Aurora B, GSK-3β, mTOR, Pim-1, Src, CDK2) were found in the available literature. While some benzofuran (B130515) derivatives have been identified as kinase inhibitors, data for this specific scaffold is not present. nih.gov For instance, a study identified a benzofuran derivative as an inhibitor of Aurora B kinase, a key regulator of mitosis, though the exact structure was not specified as a 4,7-dimethyl-2-carboxylic acid derivative. nih.gov

General Mechanism of Inhibition: Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a critical process in cellular signaling. Small molecule inhibitors, such as those potentially derived from benzofuran scaffolds, typically function by competing with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of target substrates, thereby disrupting the signaling pathways that contribute to cell proliferation, survival, and angiogenesis. The selectivity and potency of such inhibitors depend on their ability to form specific interactions with the amino acid residues lining the ATP-binding cleft of the target kinase.

Following a diligent review of scientific databases, no specific research was identified detailing the in vitro inhibition of nucleotide or amino acid synthesis enzymes by derivatives of this compound.

General Mechanism of Inhibition: Enzymes involved in the de novo synthesis of nucleotides and amino acids are crucial for cell growth and proliferation. Inhibitors of these pathways typically act as antagonists of a natural substrate or allosteric regulators. For example, they may mimic a substrate, product, or cofactor to competitively bind to the enzyme's active site, or they may bind to a different site on the enzyme to induce a conformational change that reduces its catalytic efficiency. By disrupting the production of these essential building blocks, such inhibitors can effectively halt DNA replication and protein synthesis.

Specific in vitro studies detailing the inhibitory activity of this compound derivatives against Aromatase (CYP19) could not be located in the published literature. While the broader class of benzofurans has been explored in computational and patent literature for potential aromatase inhibition, specific experimental data for this scaffold is absent. researchgate.net

General Mechanism of Inhibition: Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens. nih.gov Its inhibition is a therapeutic strategy for hormone-dependent breast cancer. mdpi.comnih.gov Non-steroidal aromatase inhibitors typically contain a nitrogen-containing heterocycle that coordinates with the heme iron atom in the enzyme's active site. This interaction prevents the binding and subsequent aromatization of the natural androgen substrates, thereby reducing estrogen production.

There is no available scientific literature describing the in vitro inhibition of farnesyltransferase by derivatives of this compound.

General Mechanism of Inhibition: Farnesyltransferase is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to specific cysteine residues in various cellular proteins, including the Ras family of small GTPases. This post-translational modification is essential for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways. Farnesyltransferase inhibitors are designed to prevent this modification, thereby disrupting signaling pathways involved in cell proliferation and survival.

No in vitro studies on the inhibition of human peptide deformylase by derivatives of this compound were found during a review of the scientific literature.

General Mechanism of Inhibition: Human peptide deformylase is a metalloprotease located in the mitochondria that removes the N-formyl group from newly synthesized mitochondrial proteins. This process is essential for the proper maturation and function of proteins encoded by the mitochondrial DNA, which are key components of the oxidative phosphorylation system. Inhibition of this enzyme disrupts mitochondrial protein synthesis and impairs cellular energy production.

In Vitro Receptor Binding and Modulation Mechanisms

The interaction of benzofuran-2-carboxylic acid derivatives with various receptors has been a subject of significant investigation, revealing potential for selective modulation of key signaling pathways.

Sigma-1 Receptor Affinity and Selectivity

Derivatives of benzofuran-2-carboxamide have been synthesized and evaluated as new selective ligands for sigma receptors. Studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides show that these compounds exhibit high affinity for the sigma-1 receptor, with Ki values in the nanomolar range (7.8–34 nM). The selectivity for the sigma-1 receptor over the sigma-2 subtype is influenced by the substitution pattern on the benzofuran ring. For instance, the inclusion of methoxy substituents at both the C-5 and C-6 positions of the benzofuran structure resulted in a compound (KSCM-1) with a 19-fold selectivity for the sigma-1 receptor (Ki = 27.5 nM) over the sigma-2 receptor (Ki = 528 nM) nih.gov.

Table 1: Sigma Receptor Affinity of Benzofuran-2-Carboxamide Derivatives

Compound Sigma-1 Ki (nM) Sigma-2 Ki (nM) Selectivity (Sigma-1 vs Sigma-2)
KSCM-1 27.5 528 19-fold

Opioid Receptor (Mu, Delta, Kappa) Binding Profiles

The addition of a benzofuran moiety to the structure of non-peptide opioids has been shown to significantly alter their receptor binding profiles. In vitro studies using rat brain membrane preparations demonstrated that these benzofuran derivatives exhibit high affinity for the delta-opioid receptor nih.gov. Conversely, they display considerably lower potency at the mu-opioid binding site and are least effective at the kappa-opioid site nih.gov. This indicates that the benzofuran structure confers a notable selectivity towards the delta-opioid receptor nih.gov. Further structure-activity relationship studies on benzofuromorphinans have indicated that substitutions at specific positions, such as the 14-position, are critical and can be modulated to develop opioid compounds with enhanced delta receptor affinity and selectivity.

Progesterone and Estrogen Receptor Binding

Investigations into the endocrine receptor activity of benzofuran derivatives have focused primarily on estrogen receptors (ER). Specific 2-phenylbenzofuran derivatives have been evaluated for their binding affinity to ER subtypes, ERα and ERβ. Among the tested compounds, certain derivatives showed high binding affinity for both ER subtypes nih.gov. Notably, selectivity was observed, with one compound exhibiting preferable binding to ERα, while another was more selective for ERβ nih.gov. A separate study also reported the synthesis of novel benzofuran derivatives with activity against ER-dependent breast cancer cell lines, suggesting that the benzofuran scaffold is a promising lead for developing potential estrogen receptor inhibitors.

While the interaction with estrogen receptors has been established, detailed in vitro binding data for this compound derivatives specifically with the progesterone receptor is not extensively covered in the available literature.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Binding and Inhibition

Certain cyanobenzofuran derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). In vitro antiproliferative assays revealed that these compounds exhibit a broad spectrum of activity against various cancer cell lines nih.gov. Subsequent enzymatic assays to determine their mechanism of action showed significant inhibitory activity against EGFR kinase nih.gov. Several derivatives displayed IC50 values comparable to, or even better than, the reference drug gefitinib (IC50 = 0.90 µM) nih.gov. For example, compounds designated as 3 and 11 showed potent EGFR-TK inhibition with IC50 values of 0.93 µM and 0.81 µM, respectively nih.gov. This suggests that the benzofuran scaffold is a viable backbone for the design of effective EGFR-TK inhibitors.

Table 2: In Vitro EGFR-TK Inhibitory Activity of Cyanobenzofuran Derivatives

Compound EGFR-TK IC50 (µM)
2 1.09
3 0.93
10 1.12
11 0.81

In Vitro Antiproliferative and Cytotoxic Mechanisms in Cell Lines

The anticancer potential of benzofuran-2-carboxylic acid derivatives has been linked to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple well-defined mechanisms.

Induction of Apoptosis in Cancer Cell Lines

Benzofuran derivatives have been shown to exert their antiproliferative effects by inducing apoptosis through diverse mechanisms. One key mechanism involves the activation of the intrinsic apoptotic pathway. Studies have demonstrated that treatment of cancer cells with these derivatives leads to a significant, dose-dependent increase in the activity of effector caspases, such as caspase-3 and caspase-7 nih.goveur.nlresearchgate.net. For instance, certain cyanobenzofuran derivatives increased caspase-3 levels by as much as 5.7- to 7.3-fold nih.gov.

The pro-apoptotic activity is also mediated by the modulation of key regulatory proteins. Novel benzofuran-isatin conjugates were found to significantly inhibit the expression of the anti-apoptotic protein Bcl2, leading to apoptosis in colon cancer cells. Furthermore, some benzofuran-based carboxylic acids have been shown to provoke a significant increase in both early and late-stage apoptotic cell populations in breast cancer cell lines.

This induction of apoptosis is often accompanied by cell cycle arrest. Flow cytometry analysis has revealed that these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and further proliferation nih.gov.

Table 3: Antiproliferative and Pro-Apoptotic Effects of Benzofuran Derivatives in Cancer Cell Lines

Derivative Class Cancer Cell Line IC50 Apoptotic Mechanism
Benzofuran-isatin conjugate (5a ) SW-620 (Colon) 8.7 µM Inhibition of Bcl2 protein
Benzofuran-isatin conjugate (5d ) SW-620 (Colon) 6.5 µM Inhibition of Bcl2 protein
Cyanobenzofuran (3 ) Various - 5.7-fold increase in Caspase-3, G2/M arrest
Cyanobenzofuran (11 ) Various - 7.3-fold increase in Caspase-3, G2/M arrest

Cell Cycle Arrest Mechanisms (e.g., G0/G1, S, G2/M phase modulation)

Derivatives of benzofuran have been shown to exert anticancer effects by interfering with the normal progression of the cell cycle in various cancer cell lines. Research into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, specifically, has demonstrated their ability to induce cell cycle arrest, primarily at the G2/M phase. mdpi.com

In studies involving HepG2 (human liver cancer) and A549 (human lung cancer) cell lines, exposure to these derivatives led to a significant accumulation of cells in the G2/M phase. For instance, treatment of HepG2 cells with compounds identified as 7 and 8 in one study resulted in an approximately eight-fold increase in the G2/M phase cell population. mdpi.com Similarly, in A549 cells, a 10- to 13-fold increase in the G2/M population was observed. mdpi.com One of the derivatives also induced a slight increase in the S phase population in A549 cells, suggesting a complex modulatory role. mdpi.com

Another benzofuran derivative was found to induce G1 arrest in Huh7 hepatoma cells, which was associated with a reduction in the expression of key cell cycle regulatory proteins, cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2). nih.gov This indicates that different derivatives can target distinct checkpoints in the cell cycle.

Table 1: Effect of Benzofuran Derivatives on Cell Cycle Distribution in Cancer Cell Lines
DerivativeCell LineObserved EffectKey Findings
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2G2/M Arrest~8-fold increase in G2/M phase population. mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549S and G2/M Arrest~10- to 13-fold increase in G2/M population with a slight increase in S phase. mdpi.com
Unnamed Benzofuran DerivativeHuh7G1 ArrestReduced expression of cyclin D1 and CDK2. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a critical structural protein involved in the formation of microtubules, which are essential for cell division, shape, and intracellular transport. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.gov However, investigations into certain halogenated derivatives of this compound have shown that this is not their primary mechanism of action. Studies on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed that both derivatives had a minimal effect on tubulin polymerization. mdpi.com This suggests that their potent anticancer activities, such as inducing cell cycle arrest, are mediated through other cellular pathways. mdpi.com

Angiogenesis Inhibition through VEGFR-2 Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. semanticscholar.org The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. semanticscholar.orgmdpi.comnih.gov Certain benzofuran-based chalcone derivatives have been synthesized and identified as potent inhibitors of the VEGFR-2 kinase. nih.gov

One such derivative, compound 4g, demonstrated a concentration-dependent inhibitory effect on VEGFR-2 kinase activity in vitro. nih.gov This inhibition of a key signaling pathway for angiogenesis suggests that these compounds can effectively suppress the formation of blood vessels required to supply nutrients to tumors, thereby impeding their growth. nih.gov

Table 2: In Vitro VEGFR-2 Kinase Inhibition by Benzofuran Derivative 4g
Concentration of Compound 4gInhibition Rate of VEGFR-2 Kinase
100 µM38% nih.gov
50 µM16% nih.gov
25 µM10% nih.gov

HIF-1 and Aurora B Kinase Pathway Interference

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical component of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1 activation promotes angiogenesis, cell proliferation, and metastasis. nih.gov Specific benzofuran derivatives have been developed to target this pathway. A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit the HIF-1 pathway. nih.gov More recently, a synthetic chiral-free benzofuran, MO-2097, was shown to inhibit the accumulation of the HIF-1α subunit under hypoxic conditions by targeting the hnRNPA2B1 protein. nih.gov

Aurora B kinase is another important target in cancer therapy, playing a crucial role in chromosome segregation and cytokinesis during mitosis. manchester.ac.uk Research has shown that Aurora B kinase activity is required for the degradation of HIF-1α in some cancer cells, indicating a potential interplay between these two pathways. nih.gov While direct inhibition of Aurora B kinase by this compound derivatives has not been extensively documented in the reviewed literature, the targeting of the related HIF-1 pathway highlights a key area of their mechanistic action.

Modulation of Anti-apoptotic Protein Expression (e.g., Bcl2, PARP)

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Benzofuran derivatives have been shown to trigger this process in cancer cells. The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program.

For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate significantly increased the activity of caspase-3 and caspase-7 in both HepG2 and A549 cells, by 73% and 85% respectively. mdpi.com This indicates that the compound induces apoptosis through a caspase-dependent pathway. mdpi.com Caspase activation leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. Another study confirmed that benzofuran-2-acetic ester derivatives are effective inducers of apoptosis in breast cancer cells. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their modulation is a critical aspect of cancer treatment. mdpi.com

Selective Cytotoxicity Profiles in Normal vs. Cancer Cell Lines

An ideal anticancer agent should exhibit high toxicity against cancer cells while having minimal effects on normal, healthy cells. Several studies have demonstrated that derivatives of this compound possess this desirable selective cytotoxicity.

Halogenated benzofuran derivatives that were highly cytotoxic to cancer cell lines like A549 and HepG2 were found to have no toxic potential against normal human umbilical vein endothelial cells (HUVEC), with IC₅₀ values greater than 1000 µM. mdpi.com Another brominated benzofuran derivative showed remarkable activity against K562 and HL60 leukemia cells (IC₅₀ values of 5 µM and 0.1 µM, respectively) without affecting normal HUVEC cells. nih.gov Furthermore, benzodifuran derivatives that inhibited the proliferation of HeLa and Hep-G2 cancer cells by 30-40% produced no significant toxic effects on normal human dermal fibroblast (HDF) cells. researchgate.net

Table 3: Selective Cytotoxicity of Benzofuran Derivatives (IC₅₀ values in µM)
DerivativeCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)
Halogenated Benzofurans (Compounds 7 & 8)A549, HepG2<10 mdpi.comHUVEC>1000 mdpi.com
Brominated Benzofuran (Compound 1)HL60 (Leukemia)0.1 nih.govHUVECNon-cytotoxic nih.gov
Brominated Benzofuran (Compound 1)K562 (Leukemia)5 nih.govHUVECNon-cytotoxic nih.gov
Benzodifurans (BZ1, BZ2, BZ3)HeLa, Hep-G2Comparable to Cisplatin at 10µMHDFNo significant toxicity researchgate.net

In Vitro Antimicrobial Activity Mechanisms

In addition to their anticancer properties, benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities. Their mechanisms are being explored against various pathogens, including bacteria and fungi. The introduction of halogen atoms into the benzofuran structure appears to be a key factor in enhancing this activity. mdpi.com

Studies on halogenated derivatives of 3-benzofurancarboxylic acid showed activity against Gram-positive cocci, such as various strains of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. mdpi.com Certain derivatives containing a halogen in the aromatic ring also exhibited antifungal activity against Candida albicans and Candida parapsilosis (MIC - 100 μg/mL). mdpi.com

Benzofurans isolated from natural sources, such as the marine-derived fungus Penicillium crustosum, also show promise. One such compound exhibited moderate antibacterial activity against Salmonella typhimurium (MIC = 12.5 μg/mL), Escherichia coli (MIC = 25 μg/mL), and Staphylococcus aureus (MIC = 12.5 μg/mL). mdpi.com Other related compounds showed antifungal effects against plant pathogens like Penicillium italicum and Colletotrichum musae (MIC = 12.5–25 μg/mL). mdpi.com The underlying mechanisms for these activities are thought to involve disruption of cell membrane integrity and other essential cellular processes. nih.gov

Table 4: In Vitro Antimicrobial Activity of Benzofuran Derivatives (MIC Values)
Derivative ClassMicroorganismMIC (μg/mL)
Halogenated 3-benzofurancarboxylic acidsGram-positive cocci (e.g., S. aureus)50 - 200 mdpi.com
Candida species100 mdpi.com
Natural Benzofuran (from P. crustosum)Salmonella typhimurium12.5 mdpi.com
Staphylococcus aureus12.5 mdpi.com
Escherichia coli25 mdpi.com
Natural Benzofuran (from P. crustosum)Penicillium italicum12.5 mdpi.com
Colletotrichum musae12.5 - 25 mdpi.com

Antibacterial Action

Derivatives of benzofuran-2-carboxylic acid have been investigated for their potential as antibacterial agents. Studies have shown that the introduction of halogen atoms into the benzofuran structure is a key determinant of microbiological activity. Unsubstituted esters of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, for instance, display no significant antibacterial effects. mdpi.com However, their halogenated derivatives exhibit activity, particularly against Gram-positive cocci. mdpi.com

Specifically, derivatives where two acetyl group hydrogens were substituted by halogens were found to be active against a range of Gram-positive bacteria, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. mdpi.com Three such halogenated compounds demonstrated antimicrobial activity against these Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. mdpi.com In contrast, derivatives with only one halogen substitution on the acetyl group were inactive. mdpi.com

The mechanism of action for benzofuran derivatives can involve the disruption of the bacterial cell membrane. The lipophilicity provided by substitutions on the benzofuran ring, such as methyl groups, may improve the molecule's ability to penetrate and compromise microbial membranes. Furthermore, some benzofuran derivatives containing disulfide moieties have been identified as potential bactericides through proteomic analysis and enzyme activity assays.

Table 1: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives
Compound ClassTarget OrganismsObserved Activity (MIC)
Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivativesGram-positive cocci (e.g., Staphylococcus aureus, Bacillus subtilis)50 - 200 μg/mL
Unsubstituted esters of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acidVarious bacteriaNo significant activity

Antifungal Action

The benzofuran scaffold is a core component of numerous synthetic and natural compounds exhibiting antifungal properties. nih.gov Research into derivatives of benzofurancarboxylic acids has identified several structural features that are crucial for their antifungal efficacy. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, was found to drastically increase its antifungal activity. nih.gov

Halogenation also plays a significant role in the antifungal potential of these compounds. Halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid that contain a halogen in the aromatic ring have demonstrated activity against Candida species, including C. albicans and C. parapsilosis, with MIC values of 100 μg/mL. mdpi.com Investigations into the mechanism of action suggest that some benzofuran derivatives may induce changes in cytoplasmic calcium concentration, which contributes to their antifungal effects. nih.gov While these compounds can augment calcium influx into the cytoplasm, this effect does not always directly correlate with the potency of their antifungal activity. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzofuran Derivatives
CompoundTarget OrganismsObserved Activity (MIC)
Halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acidCandida albicans, Candida parapsilosis100 μg/mL
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylatePathogenic fungiSignificantly increased activity over non-brominated precursor

In Vitro Antiviral Activity Mechanisms

Anti-HIV Activity

Derivatives of 4,7-dimethylbenzofuran (B1206008) have shown significant promise as inhibitors of the Human Immunodeficiency Virus (HIV). nih.gov In studies utilizing pseudoviruses, 3-benzoylbenzofurans demonstrated potent inhibitory activity. nih.gov One of the most effective compounds identified was a (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran derivative, which exhibited potent inhibition against two distinct HIV pseudoviruses, Q23 and CAP210, with half-maximal inhibitory concentration (IC50) values in the sub-micromolar range. nih.gov

Specifically, the IC50 values for this compound were 0.49 ± 0.11 μM against the Q23 virus and 0.12 ± 0.05 μM against the CAP210 virus. nih.gov Further chemical modification of these benzoylbenzofurans led to the synthesis of pyrazole derivatives, which also displayed significant anti-HIV activity. The most potent pyrazole derivative showed an IC50 of 0.39 ± 0.13 μM against Q23 and 1.00 ± 0.15 μM against CAP210. nih.gov The benzofuran scaffold is recognized for its potential in developing antiretroviral agents, with some derivatives showing inhibitory activity against key viral enzymes such as HIV-1 reverse transcriptase (RT) and protease (PR). nih.gov

Table 3: In Vitro Anti-HIV Activity of 4,7-Dimethylbenzofuran Derivatives
CompoundHIV Pseudovirus StrainIC50 (μM)
(2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (4b)Q230.49 ± 0.11
CAP2100.12 ± 0.05
Fluorinated pyrazole derivative (5f)Q230.39 ± 0.13
CAP2101.00 ± 0.15

Anti-Hepatitis C Virus Activity

The benzofuran scaffold has been identified as a promising framework for the development of inhibitors against the Hepatitis C Virus (HCV). nih.govnih.gov High-throughput screening of large compound libraries has led to the discovery of benzofuran derivatives with potent anti-HCV activity. nih.gov Optimization of this scaffold has yielded compounds with strong inhibition of HCV replication, showing 50% effective concentration (EC50) values below 100 nM and high selectivity. nih.gov

One notable benzofuran derivative, amphihevir, has been identified as a first-in-class inhibitor of the HCV nonstructural protein 4B (NS4B). nih.gov This compound displayed potent antiviral activities against genotype 1a and genotype 1b replicons, with EC50 values of 0.34 nM and 1.97 nM, respectively. nih.gov Drug resistance studies confirmed that NS4B is the primary target, as mutations mediating resistance occurred at specific amino acid positions within this protein. nih.gov Furthermore, amphihevir showed no cross-resistance with inhibitors of other HCV targets like NS5A, NS3/4A, and NS5B, suggesting its potential use in combination therapies. nih.gov Structure-activity relationship studies indicate that substitutions at the C2 and C5 positions of the benzofuran ring are critical for inhibitory activity. nih.gov

Neuraminidase Inhibition

Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of new virus particles from infected host cells, making it a prime target for antiviral drugs. mdpi.com Research has explored various heterocyclic compounds as potential neuraminidase inhibitors, including benzofuran derivatives. nih.gov

A study focused on the synthesis of 2-benzylidene-1-benzofuran-3-ones (aurones) identified compounds with the ability to inhibit neuraminidase activity in vitro. One particular derivative demonstrated an inhibition activity of 13 ± 1.8%, which was comparable to the established neuraminidase inhibitor, oseltamivir (12 ± 0.89%). nih.gov Molecular docking simulations were performed to understand the interaction between the benzofuran derivative and the enzyme's active site. These computational studies revealed that the compound binds to key active site amino acid residues, including Glu-277, Try-406, and Arg-152, which are crucial for its inhibitory function. nih.gov This suggests that the benzofuran scaffold can be effectively utilized to design novel inhibitors that target influenza virus neuraminidase. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand-Receptor Interactions

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to understand how the chemical structure of benzofuran derivatives relates to their biological activity and to predict their interactions with biological targets. mdpi.comnih.govnih.gov

2D-QSAR models have been successfully developed for series of benzofuran-based hybrids to describe their bioactivity. mdpi.com These models use various molecular descriptors to create a statistically significant correlation between the chemical structure and the observed biological effect, such as vasodilation activity. mdpi.com Similarly, 3D-QSAR studies have been employed to explore the structure-activity relationships of dibenzofuran (B1670420) derivatives as enzyme inhibitors. nih.gov By generating a pharmacophore model, researchers can identify the key chemical features—such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings—that are essential for binding to the active site of a target protein. nih.gov

Molecular docking simulations provide further insight into the specific ligand-receptor interactions. For benzofuran derivatives, docking studies have been used to predict binding modes and rationalize observed activities. For instance, docking analysis of a 2-benzylidene-1-benzofuran-3-one with neuraminidase revealed hydrogen bonding interactions with specific amino acid residues in the active site. nih.gov In another study, docking simulations predicted that certain benzofuran derivatives could bind within the active site of the SIRT2 enzyme through a combination of hydrogen bonds with residues Gln167 and Arg97, as well as π-π stacking interactions with Tyr104. mdpi.com These computational approaches are invaluable for guiding the design and optimization of new benzofuran derivatives with enhanced potency and selectivity for their intended biological targets. nih.govnih.gov

Computational Docking Studies for Binding Site Analysis

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method provides valuable insights into the molecular interactions that stabilize the ligand-protein complex, which is essential for understanding the mechanism of action and for the rational design of new inhibitors.

While specific docking studies on this compound derivatives are not extensively documented in the reviewed literature, the general methodology applied to the broader class of benzofuran derivatives illustrates the approach that would be taken. For instance, in studies of other benzofuran derivatives, molecular docking has been employed to elucidate their binding modes within the active sites of various enzymes. researchgate.net These studies typically reveal key interactions such as:

Hydrogen Bonds: The carboxylic acid moiety, or its amide or ester derivatives, can form hydrogen bonds with polar amino acid residues in the binding pocket of the target protein.

π-π Stacking: The aromatic nature of the benzofuran core allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A molecular docking study on a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of Aβ42 aggregation suggested that the orientation of the bicyclic aromatic rings plays a major role in their activity. researchgate.net For other heterocyclic compounds, docking studies have successfully predicted binding conformations and have shown a good correlation between docking scores and experimental biological activities. nih.gov

The insights gained from such computational analyses are instrumental in identifying the key structural features required for potent biological activity and in guiding the synthesis of new derivatives with improved pharmacological profiles.

Pharmacophore Modeling

Pharmacophore modeling is another crucial in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a template for designing new molecules with similar or enhanced activity.

The development of a pharmacophore model for a series of biologically active compounds typically involves the following steps:

Identification of a training set: A group of molecules with known biological activities against a specific target is selected.

Conformational analysis: The possible conformations of each molecule in the training set are generated.

Feature identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, are identified.

Model generation and validation: A 3D arrangement of these features that is common to the most active molecules is generated. The model is then validated by its ability to distinguish between active and inactive compounds.

While a specific pharmacophore model for this compound derivatives has not been detailed in the available literature, studies on other benzofuran derivatives have successfully utilized this approach. For example, a pharmacophore model developed for a series of stilbene urea derivatives as α-glucosidase inhibitors identified key features responsible for their inhibitory activity. nih.gov Similarly, research on other classes of compounds has demonstrated the utility of pharmacophore modeling in virtual screening to identify novel active scaffolds. nih.gov

A pharmacophore model for this compound derivatives would likely highlight the importance of the carboxylic acid group (or a derivative) as a hydrogen bond acceptor/donor, the aromatic benzofuran core for hydrophobic and aromatic interactions, and specific regions where substituents could enhance binding affinity.

Substituent Effects on Biological Activity Profiles

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran scaffold. Structure-activity relationship (SAR) studies are therefore essential to understand how different functional groups influence the pharmacological properties of these compounds.

For the broader class of benzofuran-2-carboxylic acid derivatives, several key SAR observations have been made:

Substituents on the Benzofuran Ring: The introduction of halogen atoms (e.g., bromine, chlorine) on the benzofuran ring has been shown to significantly increase anticancer activity in some series. nih.gov This is often attributed to the formation of halogen bonds, which can enhance binding affinity. nih.gov The position of the halogen is also critical for determining the biological activity. nih.gov

Groups at the 2-Position: Earlier SAR studies on benzofurans found that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity. rsc.org In a series of 2-arylbenzofuran derivatives investigated for anti-Alzheimer's disease activity, the nature of the substituent on the 2-aryl ring had a significant impact on their inhibitory potency against cholinesterases and β-secretase. nih.gov

Amide and Ester Derivatives: Modification of the 2-carboxylic acid group into amides or esters can profoundly affect the biological activity. For instance, in a series of apoptotic anticancer derivatives based on 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide significantly enhanced antiproliferative activity. rsc.org

In a study of 2-arylbenzofuran derivatives, which included compounds with a dimethyl substitution pattern, the presence and position of hydroxyl groups on the 2-aryl moiety were found to be critical for their dual inhibitory activity against acetylcholinesterase and β-secretase. nih.gov

The following table summarizes the general effects of substituents on the biological activity of various benzofuran derivatives, which can provide a basis for predicting the effects on the this compound scaffold.

Scaffold/Series Substituent/Modification Effect on Biological Activity Reference
BenzofuranHalogenation (Br, Cl, F)Increased anticancer activity nih.gov
3-Methyl-2-benzofuran carbohydrazideCONH groupNecessary for anticancer activity nih.gov
3-Methyl-2-benzofuran carbohydrazidePhenol (B47542) and chlorine groupsIncreased anticancer activity nih.gov
5-Chlorobenzofuran-2-carboxamidesN-phenethyl carboxamideEnhanced antiproliferative activity rsc.org
2-ArylbenzofuransHydroxyl groups on 2-aryl ringCritical for cholinesterase and β-secretase inhibition nih.gov

These findings underscore the importance of systematic structural modifications and SAR studies in the optimization of this compound derivatives as potential therapeutic agents.

Applications of Benzofuran Carboxylic Acids in Chemical Science and Technology

Role as Intermediates in Complex Organic Synthesis

Benzofuran-2-carboxylic acids, including the 4,7-dimethyl derivative, are valuable intermediates in the synthesis of more complex organic molecules. Their inherent reactivity and structural features allow for a variety of chemical transformations, making them key building blocks in the construction of diverse molecular architectures.

One of the primary applications of benzofuran-2-carboxylic acid derivatives is in the synthesis of biologically active compounds. The benzofuran (B130515) nucleus is a common scaffold in many natural products and synthetic pharmaceuticals. The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modifications, such as amidation, esterification, and reduction, enabling the introduction of various functional groups and the extension of the molecular framework.

General synthetic strategies to access benzofuran-2-carboxylic acids often involve the cyclization of appropriately substituted phenols. A common method is the Perkin rearrangement, which involves the base-catalyzed rearrangement of 3-halocoumarins. tandfonline.com Another approach involves the reaction of salicylaldehydes with α-haloesters followed by saponification. mdpi.com While specific high-yield synthesis routes for 4,7-Dimethylbenzofuran-2-carboxylic acid are not extensively detailed in publicly available literature, these general methods for substituted benzofuran-2-carboxylic acids provide a foundational approach for its preparation. The synthesis of related derivatives often involves multi-step sequences, starting from commercially available precursors. sielc.comnih.gov

The versatility of benzofuran-2-carboxylic acids as intermediates is further underscored by their use in the construction of heterocyclic systems. The carboxylic acid group can be converted into other functional groups that can participate in cyclization reactions, leading to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.

Catalysis and Ligand Design from Benzofuran Carboxylic Acid Scaffolds

The structural rigidity and the presence of heteroatoms in the benzofuran framework make benzofuran carboxylic acids and their derivatives attractive scaffolds for the design of ligands in catalysis. The ability to introduce various substituents on the aromatic ring and modify the carboxylic acid group allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

While specific applications of this compound in catalysis are not widely reported, the broader class of benzofuran derivatives has been explored in this context. The oxygen atom in the furan (B31954) ring and the carboxylic acid group can act as coordination sites for metal ions, forming stable complexes that can catalyze a range of organic transformations.

The development of catalysts for various chemical reactions is an active area of research. For instance, boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids. orgsyn.org This suggests that benzofuran-2-carboxylic acids could potentially be employed in such catalytic systems. Furthermore, the synthesis of complex molecules often relies on catalytic processes, and the development of new ligands is crucial for advancing these methodologies. The structural features of benzofuran carboxylic acids make them promising candidates for the development of novel ligands for asymmetric catalysis and other transition metal-catalyzed reactions.

Contributions to Materials Science and Polymer Chemistry

Benzofuran derivatives have emerged as important components in the field of materials science and polymer chemistry, owing to their unique electronic and photophysical properties. The fused aromatic system of benzofuran contributes to the formation of conjugated materials with interesting optical and electronic characteristics.

Conjugated Polymers with Benzofuran Units

Conjugated polymers containing benzofuran units have been synthesized and investigated for their potential applications in organic electronics. researchgate.net The incorporation of the benzofuran moiety into the polymer backbone can influence the polymer's solubility, morphology, and electronic properties. These polymers are often prepared through polymerization reactions such as Knoevenagel polycondensation. rsc.org

The synthesis of polymers with benzofuro-benzofuran structures has also been reported, leading to materials with enhanced thermal stability. d-nb.info The rigid and planar nature of the benzofuran unit can contribute to strong intermolecular interactions, which can be beneficial for charge transport in electronic devices. The development of new monomers based on benzofuran derivatives, including those with carboxylic acid functionalities, is an ongoing area of research aimed at creating novel polymeric materials with tailored properties.

Optical and Optoelectronic Applications

Benzofuran-based materials are known to exhibit interesting optical properties, including fluorescence. nih.gov The extended π-conjugation in these molecules can lead to strong absorption and emission in the UV-visible region of the electromagnetic spectrum. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of benzofuran carboxylic acids are crucial for quality control in their synthesis and for studying their behavior in various applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Detection Methods

Reverse-phase HPLC (RP-HPLC) is a common method for the separation and analysis of benzofuran carboxylic acids and their derivatives. nist.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of carboxylic acids, the pH of the mobile phase is an important parameter that needs to be controlled to ensure good peak shape and retention. The use of a buffer in the mobile phase is often necessary. Detection is typically carried out using a UV detector, as the benzofuran ring system absorbs UV light. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). nist.gov

Several HPLC methods have been developed for the analysis of various carboxylic acids, and these methods can be adapted for the analysis of this compound. sielc.comnih.gov The choice of column, mobile phase composition, and detector will depend on the specific requirements of the analysis.

Mass Spectrometry-Based Assays

While specific mass spectrometry-based assays for the quantitative analysis of this compound are not extensively documented in current literature, the structural features of the molecule allow for a detailed prediction of its behavior in mass spectrometric analyses. The fragmentation pattern of this compound under techniques such as electron ionization (EI) or electrospray ionization (ESI) would be a composite of the fragmentation characteristic of aromatic carboxylic acids and the benzofuran core.

Aromatic carboxylic acids typically exhibit a prominent molecular ion peak in their mass spectra. jove.comyoutube.comwhitman.edu The primary fragmentation pathways for these compounds involve the loss of the hydroxyl group (-OH, resulting in a fragment with a mass-to-charge ratio of [M-17]) and the loss of the entire carboxyl group (-COOH, resulting in a fragment of [M-45]). jove.comyoutube.comwhitman.edu Another common fragmentation is the loss of water ([M-18]), especially if a hydrogen atom is available for abstraction from an ortho-position. youtube.comwhitman.edu

The benzofuran ring itself is a stable aromatic system, but it can undergo characteristic fragmentation. For instance, the mass spectrum of the parent compound, 4,7-dimethylbenzofuran (B1206008), shows a strong molecular ion peak, with subsequent fragmentation likely involving the loss of methyl radicals or other small neutral molecules.

Combining these fragmentation patterns, the mass spectrum of this compound is expected to show a distinct molecular ion peak. Key fragmentation pathways would likely include the initial loss of the hydroxyl radical from the carboxylic acid group, followed by the loss of carbon monoxide. Another significant fragmentation pathway would be the loss of the entire carboxylic acid group. Subsequent fragmentation of the remaining 4,7-dimethylbenzofuran cation would then proceed.

Below is a table of predicted key fragments for this compound in a mass spectrometry analysis.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

Fragment Mass-to-Charge Ratio (m/z) Proposed Structure
Molecular Ion190.06[C11H10O3]+
Loss of -OH173.06[C11H9O2]+
Loss of -COOH145.07[C10H9O]+
Loss of -OH and -CO145.07[C10H9O]+

Environmental Chemistry Aspects of Benzofuran Compounds

Degradation Pathways and Mechanisms

The environmental fate of benzofuran compounds, including this compound, is of interest due to their presence in various industrial effluents and as components of larger environmental contaminants. The degradation of these compounds can occur through both abiotic and biotic pathways.

Biotic Degradation:

Microbial degradation is a primary pathway for the breakdown of benzofuran and its derivatives in the environment. nih.gov Several bacterial strains have been identified that can utilize benzofuran and related compounds as a source of carbon and energy. The initial step in the microbial degradation of the benzofuran ring system typically involves dioxygenase enzymes, which hydroxylate the aromatic ring. For instance, the degradation of dibenzofuran (B1670420) has been shown to proceed via angular dioxygenation to form 2,2',3-trihydroxybiphenyl, which is then further metabolized. nih.gov A similar initial hydroxylation can be expected for this compound.

The presence of methyl and carboxyl substituents on the benzofuran ring of this compound will influence its biodegradability. The methyl groups may slightly increase the recalcitrance of the compound to microbial attack compared to unsubstituted benzofuran. nih.gov However, the carboxylic acid group, being polar, may enhance its water solubility and bioavailability to microorganisms. The degradation pathway would likely involve initial oxidation of the methyl groups to hydroxymethyl and then to carboxyl groups, alongside the hydroxylation and cleavage of the benzofuran ring system. nih.gov The ultimate mineralization of the compound would lead to the formation of carbon dioxide and water.

Abiotic Degradation:

Photodegradation is another significant environmental degradation pathway for benzofuran compounds, particularly in aquatic environments. ias.ac.in The benzofuran structure can absorb ultraviolet (UV) radiation from sunlight, leading to its photolytic decomposition. The rate of photodegradation can be influenced by the presence of photosensitizers in the water. For chlorinated dibenzofurans, photodegradation has been observed to be significantly faster in natural waters compared to distilled water due to the presence of such sensitizers. ias.ac.in The photodegradation of this compound would likely proceed through the formation of reactive oxygen species and subsequent oxidative cleavage of the furan and benzene (B151609) rings.

Below is a table summarizing the degradation products observed for related benzofuran compounds.

Interactive Data Table: Degradation Products of Related Benzofuran Compounds

Parent Compound Degradation Pathway Key Degradation Products Reference
DibenzofuranMicrobial DegradationSalicylic (B10762653) acid, gentisic acid nih.gov
DibenzofuranCometabolic Degradation2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, salicylic acid nih.gov
2,3,4,7,8-PentachlorodibenzofuranPhotodegradationLower chlorinated dibenzofurans, polar degradation products ias.ac.in
BenzofuranBiomimetic OxidationSalicylaldehyde mdpi.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4,7-Dimethylbenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves constructing the benzofuran core followed by functionalization. A common approach includes:

  • Step 1 : Cyclization of substituted benzene precursors (e.g., via acid-catalyzed Friedel-Crafts alkylation) to form the benzofuran backbone.
  • Step 2 : Introduction of methyl groups at the 4 and 7 positions using methylating agents like methyl iodide under basic conditions.
  • Step 3 : Carboxylation at the 2-position via Kolbe-Schmitt or metal-mediated carbonylation.
  • Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF for carboxylation), and stoichiometry of methylating agents. Purification via column chromatography (e.g., PE/EA gradients) and recrystallization improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm methyl group positions (δ 2.3–2.6 ppm for methyl protons) and carboxylate resonance (δ ~170 ppm in 13^13C NMR).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 219.1).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1680–1700 cm1^{-1}) and aromatic C-H bends.
  • Resolving Discrepancies : Compare experimental data with computational predictions (e.g., DFT calculations) and cross-validate using alternative techniques like X-ray crystallography if available .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Data Triangulation : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental interference.
  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities; characterize via NMR to identify structural deviations (e.g., regioisomers or oxidation products).
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate reaction parameters with byproduct formation .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives in drug discovery?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substitutions at the 2-carboxylate (e.g., amides, esters) or methyl groups (e.g., halogens, hydroxyls).
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and pharmacokinetic properties (e.g., logP for lipophilicity).
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like dihydroorotate dehydrogenase, as seen in related benzofuran-carboxylic acids .

Q. How should researchers assess the ecological and toxicological risks of this compound given limited safety data?

  • Methodological Answer :

  • Provisional Risk Assessment :
  • Toxicity : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens.
  • Environmental Persistence : Use QSAR models to estimate biodegradability and bioaccumulation potential.
  • Handling Protocols : Follow guidelines for hazardous intermediates (e.g., PPE, fume hoods) and avoid aqueous release until ecotoxicological data is obtained .

Q. What mechanistic insights can be gained from studying the reactivity of the 2-carboxylate group in electrophilic/nucleophilic reactions?

  • Methodological Answer :

  • Electrophilic Substitution : The electron-withdrawing carboxylate directs electrophiles to the 3-position of the benzofuran ring. Monitor reactivity using HNO3_3/H2_2SO4_4 nitration.
  • Nucleophilic Acyl Substitution : Convert the carboxylate to activated intermediates (e.g., acyl chlorides) for amide coupling. Track intermediates via 19^19F NMR if fluorinated reagents are used.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to quantify reaction rates under varying pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.